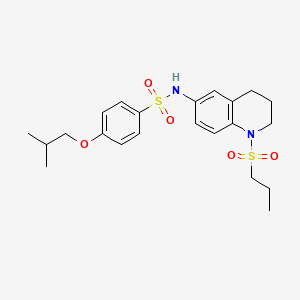![molecular formula C25H26N4O3S B2724157 3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine CAS No. 1112430-92-8](/img/structure/B2724157.png)
3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrazole ring, a piperazine ring, and a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, piperazine rings can participate in reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the piperazine ring could make the compound soluble in water .Aplicaciones Científicas De Investigación
Anticancer and Antiproliferative Applications
Compounds with piperazine substituents, similar in structure to the one , have been evaluated for their anticancer activity. For instance, polyfunctional substituted 1,3-thiazoles with a piperazine substituent have shown effectiveness against various cancer cell lines, including lung, kidney, and breast cancers, among others (Kostyantyn Turov, 2020). Additionally, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated potent bacterial biofilm inhibition and MurB enzyme inhibitory activities, suggesting potential antimicrobial and anticancer applications (Ahmed E. M. Mekky & S. Sanad, 2020).
Antimicrobial Activity
Research on derivatives of pyrazolopyrimidine, similar to the queried compound, revealed their synthesis and evaluation against various microbial strains, showing significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).
Synthesis and Structural Characterization
Studies on compounds incorporating pyrazole and piperazine units have focused on their synthesis and structural characterization, providing insights into their potential uses in medicinal chemistry and as precursors in synthesizing novel biologically active molecules. For instance, research on the synthesis of novel s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and their molecular structure investigations through X-ray crystallography and DFT calculations highlighted their potential in drug design (Ihab Shawish et al., 2021).
Enzyme Inhibition
Compounds with structural features similar to the compound have been evaluated for their enzyme inhibitory activities, suggesting potential therapeutic applications. For instance, studies on novel pyrazolyl-s-triazine derivatives showed promising antimicrobial and antifungal activities, hinting at their potential utility in addressing drug resistance (Anamika Sharma et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-4-29-24(31)23-22(19-13-18(32-3)10-11-20(19)28(23)2)27-25(29)33-14-21(30)26-17-9-8-15-6-5-7-16(15)12-17/h8-13H,4-7,14H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZZSJAKYUMERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(CCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B2724076.png)
![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)
![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2724080.png)
![N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2724081.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2724082.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2724084.png)
![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)

![3-(Tert-butyl)-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2724091.png)
![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)


![N-{4-[5-(5-chlorofuran-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2724097.png)